1,5-Dimethyl-1,3-dihydro-imidazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

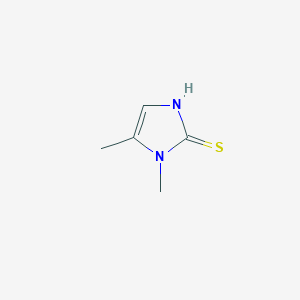

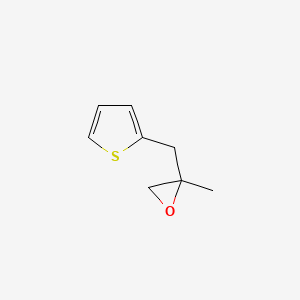

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione is a chemical compound with the molecular formula C5H8N2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a sulfur atom . The average mass of the molecule is 128.195 Da .Physical And Chemical Properties Analysis

Imidazole derivatives, such as 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione, are typically white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications

Catalytic Activity and Bonding in Rh(I) Complexes

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has been studied for its role in catalytic activities, particularly in Rh(I) complexes. It's been shown that thione complexes are effective catalyst precursors for hydroformylation reactions under certain conditions, indicating potential for industrial applications in catalysis (Neveling et al., 2005).

Synthesis and Cytotoxicity of Imidazole Derivatives

The compound has been utilized in the synthesis of imidazole derivatives, which were evaluated for their cytotoxic effects on cancer and noncancer cells. This research highlights its potential use in medicinal chemistry and drug development (Meriç et al., 2008).

Nucleophilic Reactions in Organic Synthesis

Research on 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has explored its ambivalent nucleophilicity, particularly in reactions with dimethyl acetylenedicarboxylate and phenylisocyanate. These studies are significant in the field of organic synthesis, providing insights into the mechanisms and outcomes of these reactions (Mlostoń et al., 2008).

Corrosion Inhibition

Arylamino substituted derivatives of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione have been synthesized and investigated as corrosion inhibitors for carbon steel in acidic media. This indicates a potential application in materials science, particularly in protecting metals from corrosion (Duran et al., 2021).

properties

IUPAC Name |

3,4-dimethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMQTCBBEXSFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1,3-dihydro-imidazole-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)

![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)